REACTION_CXSMILES
|
[N:1]([C:4]1([CH3:19])[CH2:9][CH2:8][CH:7]([O:10]COCC[Si](C)(C)C)[CH2:6][CH2:5]1)=C=O.[ClH:20]>C1COCC1>[CH3:19][C:4]1([NH2:1])[CH2:9][CH2:8][CH:7]([OH:10])[CH2:6][CH2:5]1.[ClH:20] |f:3.4|
|
Name
|
(2-[[(4-isocyanato-4-methylcyclohexyl)oxy]methoxy]ethyl)trimethylsilane
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
N(=C=O)C1(CCC(CC1)OCOCC[Si](C)(C)C)C
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the resulting solution was stirred for 2 h at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
Upon completion, the resulting mixture was concentrated under vacuum
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1(CCC(CC1)O)N.Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |